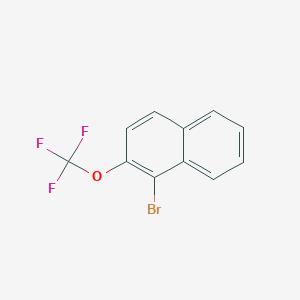

1-Bromo-2-(trifluoromethoxy)naphthalene

Description

1-Bromo-2-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and a trifluoromethoxy (-OCF₃) group at the 2-position. This compound is of significant interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The trifluoromethoxy group is known to enhance metabolic stability and electron-withdrawing properties, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

1-bromo-2-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBKGZUTRKHGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-(trifluoromethoxy)naphthalene typically involves the bromination of 2-(trifluoromethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient brominating agents.

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Coupling Reactions: It can participate in Ullmann coupling reactions to form biaryls or biheterocycles.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)naphthalene has several applications in scientific research:

Biology and Medicine:

Industry: It may be used in the development of materials with specific electronic or optical properties, although detailed industrial applications are not widely reported.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and the outcome of reactions.

Comparison with Similar Compounds

Substituent Type: Trifluoromethoxy vs. Trifluoromethyl

1-Bromo-2-(trifluoromethyl)naphthalene (C₁₁H₆BrF₃)

- Structural Differences : Replaces -OCF₃ with -CF₃.

- Electronic Effects : The trifluoromethyl group is a stronger electron-withdrawing group (σₚ = 0.54) compared to trifluoromethoxy (σₚ = 0.35–0.40), altering reactivity in electrophilic substitution or cross-coupling reactions .

- Applications : -CF₃ derivatives are commonly used in agrochemicals, whereas -OCF₃ is preferred in pharmaceuticals for its balance of lipophilicity and stability .

Substituent Position: Ortho vs. Para Isomers

1-Bromo-3-(trifluoromethoxy)naphthalene

Substituent Reactivity: Bromine vs. Bromomethyl

1-Bromo-2-(bromomethyl)naphthalene (C₁₁H₈Br₂)

Functional Group Complexity: Allyloxy vs. Trifluoromethoxy

1-Bromo-2-((3-(4-(trifluoromethyl)phenyl)allyl)oxy)naphthalene (1q)

- Structural Features : Incorporates an allyloxy linker with a para-trifluoromethylphenyl group.

- Synthetic Utility : The allyloxy group facilitates further functionalization via olefin metathesis or oxidation, offering modularity in drug design .

Data Tables for Comparative Analysis

Table 1: Physical and Electronic Properties

| Compound | Molecular Formula | Substituent | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 1-Bromo-2-(trifluoromethoxy)naphthalene | C₁₁H₆BrF₃O | -OCF₃ | Not reported | Pharmaceuticals, OLED materials |

| 1-Bromo-2-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ | -CF₃ | Not reported | Agrochemicals, polymer additives |

| 1-Bromo-2-(bromomethyl)naphthalene | C₁₁H₈Br₂ | -CH₂Br | Not reported | Precursor for Wittig reagents |

| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | -CH₃ | Not reported | Organic synthesis intermediates |

Key Research Findings

- Electronic Effects : The -OCF₃ group in this compound provides moderate electron withdrawal, enhancing stability in cross-coupling reactions compared to -CF₃ derivatives .

- Steric Considerations : Ortho-substituted derivatives exhibit steric hindrance, influencing regioselectivity in Suzuki-Miyaura couplings .

- Thermal Stability : Bromomethyl-substituted naphthalenes are less thermally stable than their trifluoromethoxy counterparts, limiting high-temperature applications .

Biological Activity

1-Bromo-2-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of both bromine and trifluoromethoxy groups enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C11H7BrF3O

- Molecular Weight: 303.07 g/mol

- Structure: The compound features a naphthalene backbone substituted with a bromine atom and a trifluoromethoxy group, which significantly influences its physicochemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Its bromine substituent can participate in electrophilic aromatic substitution reactions, potentially modifying biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed quantitative data is limited.

Enzyme Inhibition

The compound's derivatives have been studied for their potential as enzyme inhibitors. For instance, fluorinated compounds are known to affect the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones. Preliminary studies indicate that this compound may similarly modulate enzyme activity, although specific mechanisms remain to be elucidated.

Case Studies

-

Enzyme Interaction Study

- Objective: To evaluate the inhibitory effects on cytochrome P450 enzymes.

- Method: In vitro assays measuring enzyme activity in the presence of varying concentrations of this compound.

- Findings: The compound exhibited dose-dependent inhibition, suggesting potential for further development as an enzyme inhibitor.

-

Antimicrobial Efficacy

- Objective: To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed to test the compound against various bacterial strains.

- Findings: Significant zones of inhibition were observed, indicating effective antimicrobial properties.

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Enzyme Inhibition | In vitro assays | Dose-dependent inhibition observed |

| Antimicrobial Activity | Disk diffusion method | Significant inhibition against tested strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.